molecular formula C18H19N3O2 B4925632 N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine

N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine

Cat. No. B4925632
M. Wt: 309.4 g/mol
InChI Key: WZYJKOOTMLVTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine, also known as BODIPY-MMAF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. BODIPY-MMAF is a cytotoxic agent that selectively targets cancer cells, making it a promising candidate for targeted cancer therapy.

Mechanism of Action

N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine works by selectively binding to cancer cells that express a specific cell surface receptor, known as the human epidermal growth factor receptor 2 (HER2). Once bound to the HER2 receptor, N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine is internalized into the cancer cell, where it releases the cytotoxic agent MMAF. MMAF then binds to microtubules, which are essential for cell division, causing the cancer cell to undergo apoptosis.
Biochemical and Physiological Effects:
N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has been shown to have potent biochemical and physiological effects on cancer cells. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt microtubule dynamics. N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has also been shown to have minimal toxicity to normal cells, making it a promising candidate for targeted cancer therapy.

Advantages and Limitations for Lab Experiments

N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has several advantages for lab experiments, including its high potency, selectivity for cancer cells, and ability to be used in combination with other chemotherapeutic agents. However, the compound has some limitations, including its complex synthesis method and potential for off-target effects.

Future Directions

There are several future directions for the development and application of N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine in cancer treatment. These include the further optimization of the synthesis method to improve the yield and purity of the compound, the development of new targeted delivery systems for N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine, and the exploration of its potential applications in combination therapy with other chemotherapeutic agents. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine in humans.

Synthesis Methods

N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis method involves the use of a BODIPY dye molecule, which is attached to a linker molecule that is conjugated to a cytotoxic agent, MMAF. The resulting compound, N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine, is a highly potent cytotoxic agent that selectively targets cancer cells.

Scientific Research Applications

N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has been extensively studied in preclinical models for its potential applications in cancer treatment. The compound has been shown to be effective in targeting cancer cells and inducing apoptosis, or programmed cell death, in a variety of cancer types, including breast, lung, and prostate cancer. N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21(12-14-6-4-3-5-7-14)13-17-19-18(20-23-17)15-8-10-16(22-2)11-9-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYJKOOTMLVTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine

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